molecular formula C18H20O4 B2591682 4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 428469-60-7

4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B2591682
CAS No.: 428469-60-7
M. Wt: 300.354
InChI Key: ROVZAMQRAIKQKJ-UHFFFAOYSA-N
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Description

4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting from simpler precursor compounds. The general synthetic route includes:

    Etherification: The initial step involves the etherification of 2,5-dimethylphenol with an appropriate ethylene oxide derivative to form 2-(2,5-dimethylphenoxy)ethanol.

    Further Etherification: The intermediate 2-(2,5-dimethylphenoxy)ethanol undergoes another etherification reaction with 3-methoxybenzaldehyde to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: 4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

Properties

IUPAC Name

4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-13-4-5-14(2)17(10-13)22-9-8-21-16-7-6-15(12-19)11-18(16)20-3/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVZAMQRAIKQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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